molecular formula C23H29NO5 B4042609 1-[3-(2-biphenylyloxy)propyl]-3-methylpiperidine oxalate

1-[3-(2-biphenylyloxy)propyl]-3-methylpiperidine oxalate

Cat. No.: B4042609
M. Wt: 399.5 g/mol
InChI Key: FLDPSEXGBRGAQE-UHFFFAOYSA-N
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Description

1-[3-(2-biphenylyloxy)propyl]-3-methylpiperidine oxalate is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.20457303 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrocatalytic Applications of N-Oxyl Compounds

N-Oxyl compounds, including aminoxyls and imidoxyls, have been extensively used as catalysts for the selective oxidation of organic molecules. They are particularly noted for their roles in electrosynthetic reactions, mediated through facile redox reactions at electrode surfaces. This class of compounds, exemplified by tetramethylpiperidine N-oxyl (TEMPO), showcases a broad utility in electrochemical conditions, offering insights into the mechanisms of catalysis and the structural properties influencing their activity (J. Nutting, M. Rafiee, S. Stahl, 2018).

Alkyl Oxalates in Metallaphotoredox Catalysis

The innovative use of alkyl oxalates as carbon radical fragments in metallaphotoredox catalysis for Csp3-Csp2 cross-coupling with aryl halides represents a significant advancement. This approach leverages alcohols, transformed into alkyl oxalates, for radical precursor roles, facilitating functionalization processes in the synthesis of medicinally relevant compounds (Xiaheng Zhang, D. MacMillan, 2016).

Applications in Dye-Sensitized Solar Cells

Diethyl oxalate (DEOX) has been applied as an effective additive in dye-sensitized solar cells (DSSCs), enhancing both the short circuit current and the overall conversion efficiency. The presence of DEOX in the electrolyte significantly improves the electrochemical properties and energy conversion efficiency, demonstrating the potential of oxalate compounds in photovoltaic applications (Malihe Afrooz, H. Dehghani, 2015).

Electrochemiluminescence for Analytical Applications

The study of electrochemiluminescence (ECL) involving oxalate compounds, such as in the detection of glyoxal, glyoxylic acid, and acetaldehyde, underscores the utility of these compounds in sensitive analytical methods. These findings reveal the efficiency of oxalate-based systems in ECL applications, offering new avenues for the detection of small organic molecules (Wenjing Qi et al., 2013).

Bioremediation and Environmental Applications

Oxalate production by fungi plays a pivotal role in geomycology, including nutrient cycling and bioweathering. The involvement of oxalate in metal and radionuclide transformations, as well as its potential applications in environmental biotechnology for bioremediation and the detoxification of pollutants, illustrates the environmental significance of oxalate-based compounds (G. Gadd et al., 2014).

Properties

IUPAC Name

3-methyl-1-[3-(2-phenylphenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.C2H2O4/c1-18-9-7-14-22(17-18)15-8-16-23-21-13-6-5-12-20(21)19-10-3-2-4-11-19;3-1(4)2(5)6/h2-6,10-13,18H,7-9,14-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDPSEXGBRGAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.